
(4-Butoxyphenyl)methyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxyphenyl)methyl-triphenylphosphanium;hydrobromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the butoxy group and the triphenylphosphonium moiety makes this compound unique in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxyphenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with (4-butoxyphenyl)methyl bromide in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides can be used under mild conditions.
Major Products:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and butoxyphenyl derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Butoxyphenyl)methyl-triphenylphosphanium;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Butoxyphenyl)methyl-triphenylphosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The butoxy group can influence the compound’s solubility and reactivity, allowing it to interact with different molecular targets and pathways.
Comparación Con Compuestos Similares
- (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrobromide
- (4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide
- (4-Propoxyphenyl)methyl-triphenylphosphanium;hydrobromide
Comparison:
- Reactivity: The presence of different alkoxy groups (methoxy, ethoxy, propoxy) can influence the reactivity and stability of the compound. (4-Butoxyphenyl)methyl-triphenylphosphanium;hydrobromide may exhibit different reactivity patterns compared to its analogs due to the longer alkyl chain.
- Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their solubility, reactivity, and interaction with other molecules.
- Uniqueness: The butoxy group in this compound provides unique solubility and reactivity characteristics, making it suitable for specific applications where other analogs may not be as effective.
Propiedades
Fórmula molecular |
C29H31BrOP+ |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1; |
Clave InChI |
DYBCXFJUMGEGBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
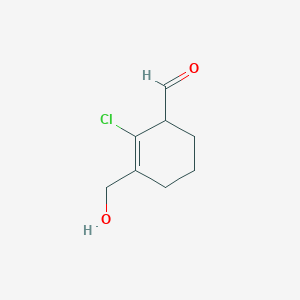
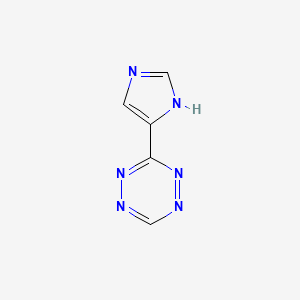
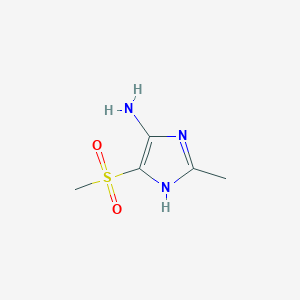
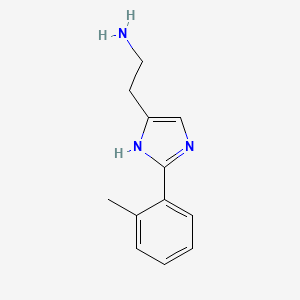

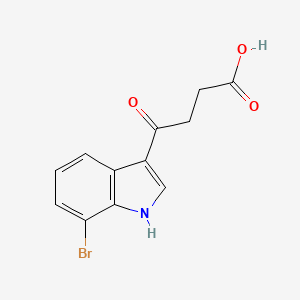

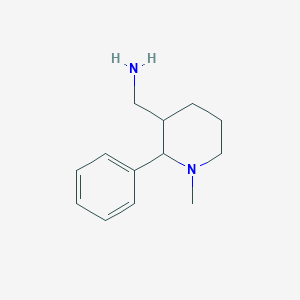
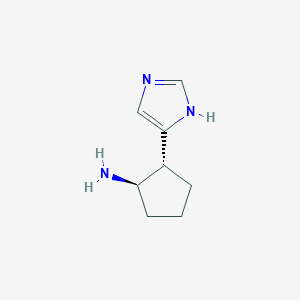

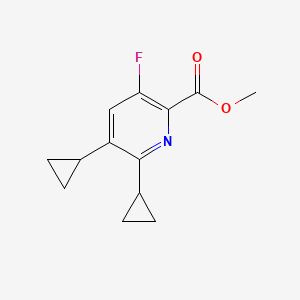
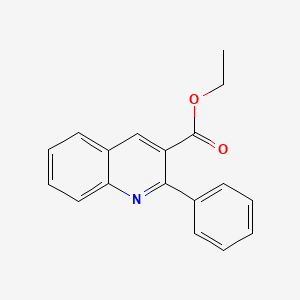
![Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12821619.png)
